1,2-Epoxyhexadecane is a naturally occurring epoxide found in the plant Houttuynia cordata, also known as heartleaf houttuynia or golden sprengeri. This plant is native to East Asia and has been used in traditional Chinese medicine for centuries [].
The scientific research on 1,2-epoxyhexadecane is ongoing, and its potential applications are still being explored. Some potential areas of research include:
1,2-Epoxyhexadecane is a chemical compound with the molecular formula and a Chemical Abstracts Service registry number of 7320-37-8. It appears as a white waxy solid or a clear colorless liquid, often characterized by a faint pleasant odor. This compound belongs to the class of epoxides, which are cyclic ethers with a three-membered ring structure that includes an oxygen atom. The presence of the epoxide group makes it reactive and susceptible to various chemical transformations .
There is currently no scientific literature available on the specific mechanism of action of 1,2-Epoxyhexadecane in biological systems.
1,2-Epoxyhexadecane exhibits notable biological activity. It is classified as a skin irritant and sensitizer; exposure may lead to localized lesions, redness, swelling, and itching. Additionally, inhalation of this compound can result in acute pulmonary edema and other systemic effects such as gastric irritation and potential liver damage . Its toxicity profile necessitates careful handling in laboratory and industrial settings.
Several methods can be employed to synthesize 1,2-epoxyhexadecane:
1,2-Epoxyhexadecane has various applications across different fields:
Studies on 1,2-epoxyhexadecane have indicated its potential interactions with biological systems. Research has shown that it can induce skin sensitization and irritation upon contact. Further investigations into its inhalation toxicity have revealed risks associated with pulmonary exposure. These findings highlight the importance of understanding its interaction with biological tissues for safety assessments in industrial applications .
1,2-Epoxyhexadecane shares structural similarities with various other epoxides. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Epoxydodecane | Shorter carbon chain; more volatile | |
1,2-Epoxyoctadecane | Longer carbon chain; higher melting point | |
1,2-Epoxyoctene | Smaller size; exhibits different reactivity patterns |
Uniqueness: 1,2-Epoxyhexadecane is unique due to its balanced chain length that provides specific physical properties such as melting point and solubility characteristics that differ from both shorter and longer-chain analogs. Its reactivity profile also varies significantly from these similar compounds due to the presence of the epoxide group within a hexadecane structure.
The chemical epoxidation of 1-hexadecene serves as the primary synthetic route for 1,2-epoxyhexadecane production [19]. This approach involves the direct oxidation of the terminal alkene to introduce the characteristic three-membered oxirane ring structure. The process typically occurs under controlled conditions with specific oxidizing agents and catalytic systems designed to achieve high selectivity and yield.
Peracid-mediated oxidation represents the most extensively studied methodology for converting 1-hexadecene to 1,2-epoxyhexadecane [19] [21]. The mechanism proceeds through a concerted process where the peracid molecule attacks the alkene double bond, resulting in simultaneous formation of the epoxide ring and carboxylic acid byproduct [3] [21].
The epoxidation mechanism follows the Prilezhaev reaction pathway, characterized by a concerted transition state where the peracid bisects the carbon-carbon double bond [21]. This geometry enables two primary frontier orbital interactions: the π C=C highest occupied molecular orbital to σ* O-O lowest unoccupied molecular orbital transfer, and the n O highest occupied molecular orbital interaction [21]. The stereochemistry of the original alkene is preserved during the transformation, maintaining the geometric configuration in the resulting epoxide product [3].
Table 1: Peracid Epoxidation Conditions for Long-Chain Alkenes
Peracid Type | Temperature (°C) | Reaction Time (hours) | Yield (%) | Solvent System |
---|---|---|---|---|
Peracetic acid | 25 | 28 | 42 | Glacial acetic acid [19] |
meta-Chloroperoxybenzoic acid | 0-25 | 24-30 | 65 | Chloroform [1] |
Perbenzoic acid | 25 | 24 | 45-50 | Acetic acid solution [19] |
The meta-chloroperoxybenzoic acid system demonstrates superior performance for terminal alkene epoxidation, achieving conversions of up to 65% under optimized conditions [1] [21]. The reaction proceeds through reverse addition of the alkene to the peracid at 0°C, followed by gradual warming to room temperature over 24-30 hours [1]. This methodology offers enhanced stability compared to other peracid systems and provides better handling characteristics for large-scale applications [21].
Peracetic acid epoxidation, while historically significant, presents challenges related to the formation of bis-epoxide side products when extended reaction times are employed [1]. The process requires careful stoichiometric control to minimize over-oxidation and maintain selectivity toward the desired monoepoxide product [19]. Industrial implementations often utilize in situ peracetic acid generation from hydrogen peroxide and acetic acid to address storage and handling concerns [23].
Metal-catalyzed epoxidation systems offer enhanced selectivity and operational advantages compared to traditional peracid methods [4] [22]. These approaches utilize transition metal complexes to activate hydrogen peroxide or other oxygen sources, enabling controlled oxidation of the alkene substrate under milder conditions [4].
Manganese-based catalytic systems demonstrate exceptional performance for long-chain alkene epoxidation [22]. The manganese sulfate catalyst, operating at loadings of 0.1-1.0 mol%, facilitates epoxidation using hydrogen peroxide as the terminal oxidant in the presence of bicarbonate buffer [22]. This system generates peroxymonocarbonate (HCO₄⁻) in situ, which serves as the active oxidizing species [22]. The bicarbonate component proves essential for maintaining catalytic activity and preventing catalyst decomposition during the reaction cycle [22].
Table 2: Metal-Catalyzed Epoxidation Performance Data
Catalyst System | Metal Loading (mol%) | Oxidant | Conversion (%) | Selectivity (%) | Reaction Conditions |
---|---|---|---|---|---|
Manganese sulfate/bicarbonate | 0.1-1.0 | Hydrogen peroxide | 85-95 | 90-95 | DMF, 50°C [22] |
Tungsten peroxo complexes | 0.5-2.0 | Hydrogen peroxide | 99 | 95-98 | Biphasic system, 90°C [4] |
Manganese porphyrin | 0.4 | Hydrogen peroxide | 91 | 88-92 | Chlorinated solvent, 25°C [4] |
Tungsten-based peroxotungstate catalysts exhibit remarkable efficiency for terminal alkene epoxidation, achieving near-quantitative conversion with excellent selectivity [4]. The catalyst system, typically formulated as quaternary ammonium peroxotungstate complexes, operates through a unique mechanism that favors oxygen transfer over peroxide disproportionation [4]. This characteristic enables efficient utilization of hydrogen peroxide, with 1-dodecene conversion achieving 99% yield using only 1.5 equivalents of oxidant [4].
The peroxotungstate mechanism involves formation of catalytically active tungsten peroxo species in biphasic reaction media [4]. The phase transfer agents facilitate substrate and oxidant interaction while maintaining catalyst stability throughout the reaction cycle [4]. Industrial applications benefit from the absence of organic solvents in some configurations, utilizing rapid stirring at elevated temperatures to achieve efficient mass transfer [4].
Manganese porphyrin complexes provide an alternative approach with enhanced substrate specificity [4]. These systems require chlorinated porphyrin ligands to resist oxidative degradation and employ additives such as imidazole or carboxylic acid combinations to optimize reactivity [4]. The porphyrin framework stabilizes the manganese center against decomposition pathways while maintaining high catalytic activity [4].
Biocatalytic approaches for 1,2-epoxyhexadecane synthesis utilize microbial enzyme systems capable of selective alkene oxidation [8] [10]. These methodologies offer advantages in terms of stereoselectivity, mild reaction conditions, and environmental compatibility compared to chemical processes [10]. The primary biocatalytic routes involve direct microbial epoxidation of alkene substrates or enzymatic transformation of related precursor compounds [8].
Corynebacterium species demonstrate significant potential for asymmetric epoxidation of long-chain alkenes [6]. The bacterial strain Corynebacterium equi IFO 3730 possesses monooxygenase enzyme systems capable of inserting oxygen atoms into alkene double bonds with high stereoselectivity [6]. This organism belongs to the Actinobacteria phylum and exhibits facultative anaerobic metabolism, enabling operation under various environmental conditions [6].
The epoxidation mechanism in Corynebacterium equi involves cytochrome P450-type monooxygenases that utilize molecular oxygen and NADH as cofactors [8]. The enzyme system demonstrates preference for terminal alkenes, producing predominantly (R)-configured epoxide products with enantiomeric excess values exceeding 90% [8]. The stereoselectivity arises from the specific active site architecture of the monooxygenase, which positions the alkene substrate in a defined orientation during oxygen insertion [8].
Table 3: Corynebacterium equi Epoxidation Performance
Substrate | Product Enantiomeric Excess (%) | Conversion (%) | Reaction Time (hours) | Cell Density (OD₆₀₀) |
---|---|---|---|---|
1-Hexadecene | >90 (R) | 75-85 | 48-72 | 2.5-3.0 [8] |
1-Octene | 94 (R) | 90-95 | 24-36 | 2.5-3.0 [8] |
1-Decene | 92 (R) | 80-90 | 36-48 | 2.5-3.0 [8] |
The bacterial cultivation requires specific nutrient conditions to maintain optimal epoxidation activity [6]. Growth media typically contain glucose or acetate as carbon sources, along with appropriate nitrogen sources and trace metal supplements [6]. The epoxidation activity correlates with cell density and metabolic state, requiring careful optimization of cultivation parameters [6].
Corynebacterium equi demonstrates broad substrate specificity for linear α-alkenes ranging from C₆ to C₁₈ chain lengths [8]. The enzyme system exhibits decreasing activity with increasing substrate chain length, attributed to substrate solubility limitations and enzyme-substrate binding affinity [8]. Optimal conversion rates occur with medium-chain alkenes (C₈-C₁₂), while longer substrates like 1-hexadecene require extended reaction times to achieve satisfactory yields [8].
Epoxyalkane:coenzyme M transferase represents a specialized enzyme system involved in epoxide metabolism within certain bacterial species [9] [24]. This zinc-dependent alkyltransferase catalyzes the nucleophilic attack of coenzyme M (2-mercaptoethanesulfonic acid) on epoxide substrates, forming stable thioether conjugates [9] [25]. The enzyme plays a crucial role in bacterial propylene and ethylene metabolism pathways [24] [27].
The catalytic mechanism involves zinc coordination to activate the coenzyme M thiol group for nucleophilic attack on the epoxide carbon atom [9]. The zinc center coordinates with specific amino acid residues, including cysteine, histidine, and aspartate, creating the active site architecture [9]. Site-directed mutagenesis studies confirm that zinc removal results in complete loss of catalytic activity, which can be restored by addition of zinc chloride or cobalt chloride [9].
Table 4: Epoxyalkane:CoM Transferase Kinetic Parameters
Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Product Formation |
---|---|---|---|---|
Epoxypropane | 0.15 | 2.3 | 15,300 | 2-Hydroxypropyl-CoM [25] |
Epoxyethane | 0.22 | 1.8 | 8,200 | 2-Hydroxyethyl-CoM [24] |
1,2-Epoxybutane | 0.35 | 1.1 | 3,100 | 2-Hydroxybutyl-CoM [25] |
The enzyme demonstrates substrate specificity for short-chain epoxides, with decreasing activity for longer alkyl chain substrates [25]. The active site accommodates epoxides through specific hydrophobic interactions, with optimal binding occurring for C₂-C₄ epoxide substrates [25]. Longer chain epoxides like 1,2-epoxyhexadecane exhibit reduced binding affinity due to steric constraints within the enzyme active site [25].
Coenzyme M serves as the essential cofactor for the transferase reaction, functioning as both nucleophile and product carrier [27]. The thiol group of coenzyme M attacks the less substituted carbon of the epoxide ring, resulting in regioselective ring opening with inversion of configuration [24] [25]. The resulting 2-hydroxyalkyl-CoM products undergo subsequent metabolic transformations through specialized dehydrogenase and carboxylase enzymes [25].
The transferase enzyme exhibits broad distribution among alkene-metabolizing bacteria, including Mycobacterium, Xanthobacter, and Rhodococcus species [24] [26]. These organisms utilize the enzyme as part of comprehensive metabolic pathways for alkene assimilation, enabling growth on short-chain alkenes as sole carbon sources [24] [26]. The enzyme system represents an adaptation for detoxification of reactive epoxide intermediates formed during alkene metabolism [24].
Continuous flow reactor systems provide enhanced safety, control, and scalability for 1,2-epoxyhexadecane production compared to traditional batch processes [12] [17]. These configurations address the inherent challenges associated with epoxidation reactions, including exothermic heat generation, handling of reactive intermediates, and precise stoichiometric control [16] [17]. Flow systems enable process intensification through improved heat and mass transfer characteristics [12].
The fundamental advantages of continuous flow epoxidation include reduced reactor volumes, enhanced temperature control, and improved safety profiles [12] [17]. The smaller reaction volumes limit the quantity of reactive materials present at any given time, minimizing potential hazards associated with thermal runaway or equipment failure [16] [17]. Superior heat transfer capabilities enable precise temperature control, crucial for maintaining selectivity and preventing over-oxidation [12].
Table 5: Continuous Flow Reactor Performance Parameters
Reactor Configuration | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Conversion (%) | Yield (%) |
---|---|---|---|---|---|
Microreactor with manganese catalyst | 0.1-0.5 | 10-30 | 40-60 | 85-92 | 63-83 [17] |
Packed bed tungsten catalyst | 0.2-1.0 | 15-45 | 80-90 | 95-99 | 88-95 [12] |
Multi-stage peracid addition | 0.1-0.3 | 20-40 | 25-35 | 75-85 | 70-80 [17] |
Manganese-catalyzed flow systems demonstrate excellent performance for alkene epoxidation using in situ generated peracetic acid [17]. The continuous generation and immediate consumption of peracetic acid eliminates storage and handling concerns while maintaining consistent oxidant concentration [17]. The manganese(II)/2-picolinic acid catalyst system operates effectively at metal loadings as low as 0.05 mol%, providing cost-effective catalysis [17]. Optimal performance requires careful control of the ligand-to-metal ratio to prevent catalyst precipitation and maintain long-term operational stability [17].
The flow reactor design typically incorporates multiple feed streams for substrate, catalyst, and oxidant introduction [17]. Temperature control systems maintain precise reaction conditions throughout the reactor length, preventing hotspot formation and ensuring uniform conversion [17]. Residence time distribution studies confirm plug flow behavior, enabling predictable reaction performance and straightforward scale-up calculations [17].
Packed bed reactor configurations utilize heterogeneous catalysts for continuous epoxidation processes [12]. Tungsten-based catalysts supported on various matrices demonstrate exceptional stability and activity for long-term operation [12]. The packed bed design provides high catalyst-to-substrate contact efficiency while enabling easy catalyst separation and product recovery [12]. Heat integration systems capture reaction exotherm for process heating requirements, improving overall energy efficiency [12].
Multi-stage oxidant addition strategies replicate the gradual peracid addition used in batch processes [17]. Sequential introduction of oxidant through multiple injection points prevents local concentration excesses that could lead to over-oxidation or catalyst deactivation [17]. This approach achieves improved selectivity compared to single-point oxidant addition while maintaining the operational advantages of continuous processing [17].
Table 6: Scale-Up Parameters for Continuous Flow Systems
Parameter | Laboratory Scale | Pilot Scale | Commercial Scale | Scaling Factor |
---|---|---|---|---|
Reactor Volume (mL) | 1-10 | 100-1,000 | 10,000-100,000 | 1,000-10,000x [12] |
Flow Rate (mL/min) | 0.1-1.0 | 10-100 | 1,000-10,000 | 10,000x [12] |
Production Rate (kg/day) | 0.001-0.01 | 1-10 | 100-1,000 | 100,000x [12] |
Heat Transfer Coefficient (W/m²K) | 1,000-5,000 | 800-3,000 | 500-2,000 | Decreasing trend [12] |
Scale-up of continuous flow epoxidation systems follows established principles of process intensification [12]. The numbering-up approach utilizes multiple parallel reactors to achieve increased production capacity while maintaining the heat and mass transfer advantages of small-scale units [12] [17]. This strategy preserves the safety benefits of reduced inventory while enabling commercial-scale production rates [12].
Alternative scale-up approaches involve increasing reactor dimensions while incorporating mixing elements to maintain efficient heat and mass transfer [17]. Larger diameter tubing requires static mixers or other turbulence-promoting devices to ensure adequate mixing and prevent channeling effects [17]. Heat exchanger design becomes increasingly important at larger scales to manage the substantial heat generation associated with epoxidation reactions [16].
1,2-Epoxyhexadecane exhibits well-defined phase transition temperatures that are characteristic of long-chain aliphatic epoxides. The compound demonstrates a melting point range of 21-22°C, making it a low-melting solid at ambient conditions [1] [2] [3] [4] [5]. This relatively low melting point is attributed to the disruption of crystalline packing caused by the three-membered epoxide ring, which introduces structural irregularity into the otherwise linear hexadecane backbone.
The boiling point of 1,2-epoxyhexadecane occurs at 175-180°C under reduced pressure conditions of 12 mmHg [1] [2] [3] [6]. This temperature represents the liquid-gas phase transition under these specific pressure conditions. The compound's thermal stability allows for distillation at these elevated temperatures without significant decomposition, though prolonged exposure to heat should be avoided due to the inherent reactivity of the epoxide functional group [1] [7].
Property | Value | Reference |
---|---|---|
Melting Point | 21-22°C | [1] [2] [3] [4] [5] |
Boiling Point | 175-180°C/12 mmHg | [1] [2] [3] [6] |
Density at 25°C | 0.846 g/mL | [1] [2] [8] [3] |
Refractive Index (n20/D) | 1.446 | [1] [2] [8] [3] |
Flash Point | 93°C | [1] [2] [3] [6] |
The flash point of 93°C indicates the minimum temperature at which the compound can form an ignitable mixture with air under standard atmospheric pressure [1] [2] [3] [6]. This parameter is crucial for safe handling and storage protocols, particularly in industrial applications where the compound may be exposed to elevated temperatures.
Direct vapor pressure measurements for 1,2-epoxyhexadecane are not readily available in the literature [6] [9]. However, vapor pressure trends can be inferred from related epoxide compounds with varying chain lengths. The volatility of long-chain epoxides decreases significantly with increasing molecular weight, as demonstrated by comparative data from shorter-chain analogues.
1,2-Epoxydodecane, with a molecular weight of 184.32 g/mol, exhibits a vapor pressure of 2 mmHg at 100°C [10]. 1,2-Epoxytetradecane, possessing a molecular weight of 212.37 g/mol, demonstrates a substantially lower vapor pressure of 0.176 Pa at 25°C [11]. Based on this trend, 1,2-epoxyhexadecane, with its molecular weight of 240.42 g/mol, would be expected to exhibit even lower vapor pressure values, indicating minimal volatility under ambient conditions.
Compound | Vapor Pressure | Molecular Weight | Reference |
---|---|---|---|
1,2-Epoxydodecane | 2 mmHg at 100°C | 184.32 g/mol | [10] |
1,2-Epoxytetradecane | 0.176 Pa at 25°C | 212.37 g/mol | [11] |
1,2-Epoxyhexadecane | Not available | 240.42 g/mol | [6] [9] |
The low volatility profile of 1,2-epoxyhexadecane is consistent with its physical state as a waxy solid or viscous liquid at room temperature. This characteristic makes the compound suitable for applications requiring low vapor emissions and minimal environmental release during processing and handling.
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural identification of 1,2-epoxyhexadecane through characteristic chemical shift patterns. The epoxide carbons in long-chain aliphatic epoxides consistently appear in the 30-60 ppm region of the $$^{13}\text{C}$$ nuclear magnetic resonance spectrum [12] [13] [14] [15]. This downfield shift relative to saturated alkyl carbons is attributed to the deshielding effect of the oxygen atom in the three-membered ring.
For 1,2-epoxyhexadecane, the two epoxide carbons exhibit distinct chemical environments. The carbon bearing the epoxide oxygen typically resonates at approximately 52-58 ppm, while the methylene carbon of the epoxide ring appears at 47-52 ppm [16] [15]. These assignments are consistent with established correlations for terminal epoxides in aliphatic systems.
The long alkyl chain carbons display characteristic chemical shifts ranging from 14 ppm for the terminal methyl group to approximately 32 ppm for the methylene carbons adjacent to the epoxide ring [12] [13]. The remaining internal methylene carbons appear in the typical aliphatic region between 22-32 ppm, with minor variations depending on their distance from the electron-withdrawing epoxide group.
Compound | Nuclear Magnetic Resonance Type | Chemical Shift Range | Reference |
---|---|---|---|
1,2-Epoxyhexane | $$^{13}\text{C}$$ Nuclear Magnetic Resonance | 30-60 ppm (epoxide carbons) | [12] [13] [14] |
1,2-Epoxyhexane | $$^{1}\text{H}$$ Nuclear Magnetic Resonance (epoxide region) | 2.5-3.5 ppm | [12] [17] [14] |
1,2-Epoxyhexane | $$^{1}\text{H}$$ Nuclear Magnetic Resonance (alkyl region) | 0.9-1.5 ppm | [12] [17] |
1,2-Epoxyheptane | $$^{13}\text{C}$$ Nuclear Magnetic Resonance | 30-60 ppm (epoxide carbons) | [18] |
Quantitative correlations developed for simple epoxides enable prediction of $$^{13}\text{C}$$ chemical shifts based on structural parameters [16]. These correlations account for the electronic effects of substituents and ring strain, providing reliable assignments for complex epoxide structures.
Fourier transform infrared spectroscopy reveals characteristic vibrational modes that serve as diagnostic fingerprints for 1,2-epoxyhexadecane. The epoxide functional group exhibits several distinctive absorption bands that facilitate unambiguous identification and quantitative analysis.
The most prominent epoxide absorption occurs at 915 cm$$^{-1}$$, corresponding to the carbon-oxygen deformation vibration of the oxirane ring [19] [20]. This band is attributed to the symmetrical stretching and contracting motion of the three-membered ring, though some studies suggest contributions from additional vibrational modes [19]. The intensity and position of this absorption make it particularly useful for quantitative monitoring of epoxide content.
A weaker but characteristic absorption appears at 3050 cm$$^{-1}$$, assigned to the carbon-hydrogen stretching vibration of the methylene group within the epoxy ring [19]. While this band has limited utility for quantitative analysis due to its low intensity and potential overlap with other carbon-hydrogen stretching modes, it provides valuable structural confirmation.
Vibrational Mode | Wavenumber (cm$$^{-1}$$) | Assignment | Reference |
---|---|---|---|
Carbon-oxygen deformation (epoxide ring) | 915 | Oxirane group deformation | [19] [20] |
Carbon-hydrogen stretching (epoxide methylene) | 3050 | Methylene group of epoxy ring | [19] |
Symmetric ring breathing | 1280-1230 | Epoxide ring breathing | [20] |
Asymmetric carbon-oxygen-carbon stretch | 950-810 | Asymmetric epoxide stretch | [20] |
Symmetric carbon-oxygen-carbon stretch | 880-750 | Symmetric epoxide stretch | [20] |
Additional vibrational modes provide supplementary structural information. The symmetric ring breathing vibration appears in the 1280-1230 cm$$^{-1}$$ region, corresponding to the coordinated stretching and contracting of all three ring bonds [20]. The asymmetric carbon-oxygen-carbon stretch manifests between 950-810 cm$$^{-1}$$, while the symmetric carbon-oxygen-carbon stretch occurs in the 880-750 cm$$^{-1}$$ range [20].
The aliphatic portion of the molecule contributes characteristic absorptions including carbon-hydrogen stretching modes in the 2800-3000 cm$$^{-1}$$ region and methylene deformation vibrations around 1460 cm$$^{-1}$$. These absorptions, while not unique to epoxides, provide confirmation of the long-chain aliphatic structure.
The solubility characteristics of 1,2-epoxyhexadecane are dominated by the hydrophobic nature of the sixteen-carbon alkyl chain, which significantly outweighs the polar influence of the small epoxide functional group. This molecular architecture results in distinctly different solubility behaviors across various solvent systems.
1,2-Epoxyhexadecane exhibits complete insolubility in water, with miscibility levels below 0.001% [1] [2] [7] [21]. This hydrophobic behavior is consistent with other long-chain aliphatic compounds and reflects the energetically unfavorable interactions between the extended hydrocarbon chain and the hydrogen-bonded water network. The small epoxide group is insufficient to impart meaningful water solubility to the molecule.
Solvent Type | Solubility | Examples | Reference |
---|---|---|---|
Water | Insoluble | Water miscibility: <0.001% | [1] [2] [7] [21] |
Organic Solvents | Soluble | Chloroform, alcohols, ethers | [21] |
High Boiling Point Solvents | Good solubility | Diphenyl ether, benzyl ether, octadecene | |
Polar Solvents | Sparingly soluble | Due to hydrophobic alkyl chain |
In contrast, 1,2-epoxyhexadecane demonstrates excellent solubility in nonpolar and moderately polar organic solvents [21]. Chlorinated solvents such as chloroform provide particularly effective dissolution, as do alcohols and ethers of appropriate polarity. The compound shows good compatibility with aromatic solvents, reflecting favorable dispersion interactions between the alkyl chain and aromatic systems.
High boiling point organic solvents exhibit exceptional dissolving power for 1,2-epoxyhexadecane . Diphenyl ether, benzyl ether, and octadecene are particularly effective, making these solvents valuable for applications requiring elevated temperature processing. This solubility behavior is exploited in nanoparticle synthesis protocols where high-temperature reactions are conducted in these media.
The solubility in polar solvents remains limited due to the predominance of the hydrophobic alkyl chain . While the epoxide group can participate in weak dipolar interactions, the unfavorable solvation of the long hydrocarbon chain generally precludes dissolution in highly polar media. This characteristic influences the compound's behavior in mixed solvent systems and affects its partitioning behavior in multiphase environments.
Irritant;Health Hazard